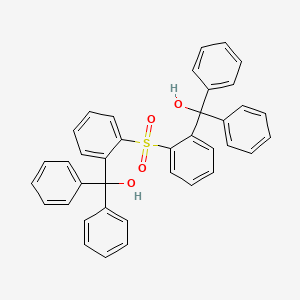
(sulfonyldi-2,1-phenylene)bis(diphenylmethanol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Sulfonyldi-2,1-phenylene)bis(diphenylmethanol) is a chemical compound that has been widely used in scientific research due to its unique properties. It is also known as SDBDM and has the chemical formula C36H30O4S. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Mecanismo De Acción
The mechanism of action of (sulfonyldi-2,1-phenylene)bis(diphenylmethanol) is not fully understood. However, it is believed to act by disrupting the cell membrane of bacteria and fungi, leading to their death. It may also act by inhibiting the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
(Sulfonyldi-2,1-phenylene)bis(diphenylmethanol) has been shown to have low toxicity in vitro and in vivo. It has been found to be well-tolerated in animal studies. However, further studies are needed to determine its long-term effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (sulfonyldi-2,1-phenylene)bis(diphenylmethanol) in lab experiments include its high purity, low toxicity, and unique properties. However, its limitations include its high cost and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are many potential future directions for research on (sulfonyldi-2,1-phenylene)bis(diphenylmethanol). These include:
1. Further studies on its antibacterial and antifungal activity, and its potential use as an anti-inflammatory agent.
2. Investigation of its potential use as a building block for the synthesis of new MOFs and COFs.
3. Development of new synthetic methods for (sulfonyldi-2,1-phenylene)bis(diphenylmethanol) to reduce its cost and increase its availability.
4. Studies on its potential use as a ligand for the synthesis of new metal complexes.
5. Investigation of its potential use in other fields, such as energy storage and environmental remediation.
Conclusion:
In conclusion, (sulfonyldi-2,1-phenylene)bis(diphenylmethanol) is a chemical compound that has been extensively studied for its potential applications in various fields. Its unique properties make it a valuable building block for the synthesis of new materials and catalysts. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of (sulfonyldi-2,1-phenylene)bis(diphenylmethanol) involves a multi-step process. The first step is the preparation of 2,1-phenylenedisulfonic acid by the reaction of benzene-1,2-disulfonic acid with sodium hydroxide. The second step involves the reaction of 2,1-phenylenedisulfonic acid with benzaldehyde in the presence of a base to form (sulfonyldi-2,1-phenylene)bis(diphenylmethanol). This method has been optimized for high yield and purity of the final product.
Aplicaciones Científicas De Investigación
(Sulfonyldi-2,1-phenylene)bis(diphenylmethanol) has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to have antibacterial and antifungal activity. It has also been studied for its potential use as an anti-inflammatory agent. In materials science, it has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In catalysis, it has been used as a ligand for the synthesis of metal complexes.
Propiedades
IUPAC Name |
[2-[2-[hydroxy(diphenyl)methyl]phenyl]sulfonylphenyl]-diphenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30O4S/c39-37(29-17-5-1-6-18-29,30-19-7-2-8-20-30)33-25-13-15-27-35(33)43(41,42)36-28-16-14-26-34(36)38(40,31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28,39-40H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHSNLFAIDLFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3S(=O)(=O)C4=CC=CC=C4C(C5=CC=CC=C5)(C6=CC=CC=C6)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Sulfonyldibenzene-2,1-diyl)bis(diphenylmethanol) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-benzoyl-3,3-dimethyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5172005.png)
![2-[5-(5-bromo-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5172009.png)
![2-tert-butyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5172017.png)
![2,4-dichloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5172024.png)
![N-(4-acetylphenyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5172027.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5172041.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B5172048.png)
![5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5172057.png)
![5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5172058.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide](/img/structure/B5172069.png)

![N-(2,3-dimethylphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5172102.png)
![4-[7-(4-chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-4-quinolinyl]-2-methoxyphenyl acetate](/img/structure/B5172104.png)
![4-nitro-N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5172106.png)